molecular formula C11H9N3O2 B2365215 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1341721-68-3

1-(4-formylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2365215
CAS No.: 1341721-68-3
M. Wt: 215.212
InChI Key: RDQWDYXIXBHKDI-UHFFFAOYSA-N
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Description

1-(4-formylphenyl)-1H-pyrazole-3-carboxamide is an organic compound that features a pyrazole ring substituted with a formyl group and a carboxamide group

Preparation Methods

The synthesis of 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylbenzoic acid and hydrazine derivatives.

    Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction between the hydrazine derivative and the formyl group of 4-formylbenzoic acid.

    Introduction of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid group of the pyrazole intermediate reacts with an amine source under suitable conditions.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-formylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives.

Scientific Research Applications

1-(4-formylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

1-(4-formylphenyl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:

    4-formylphenylboronic acid: Both compounds contain a formyl group, but 4-formylphenylboronic acid has a boronic acid group instead of a pyrazole ring.

    1-(4-formylphenyl)-1H-pyrazole-5-carboxamide: This compound is similar but has the carboxamide group at a different position on the pyrazole ring.

    4-formylphenylhydrazine: This compound contains a hydrazine group instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-(4-formylphenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11(16)10-5-6-14(13-10)9-3-1-8(7-15)2-4-9/h1-7H,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWDYXIXBHKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341721-68-3
Record name 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide
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